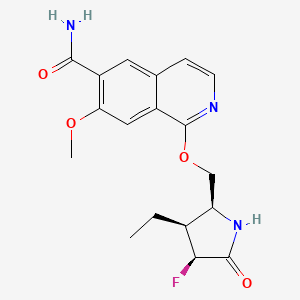

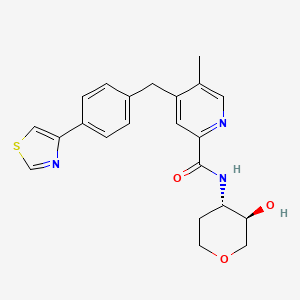

![molecular formula C27H24O3 B610077 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid CAS No. 1421332-97-9](/img/structure/B610077.png)

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid

Übersicht

Beschreibung

PH46A is a potential anti-inflammatory agent which significantly reduces histological damage and serum amyloid A (SAA) levels.

Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Studies

This compound and its derivatives have been extensively studied in various chemical and biological contexts. For instance, derivatives such as hydroxy-(methylbutenynyl)-benzoic acid have been isolated from the fungus Curvularia fallax, showcasing the biological occurrence of such compounds (Abraham & Arfmann, 1990). Furthermore, the synthesis and characterization of similar benzoic acid derivatives, including their spectroscopic properties, have been explored, providing insights into their structural and functional aspects (Baul et al., 2009).

Application in Corrosion Inhibition

Research has also demonstrated the use of certain benzoic acid derivatives as effective corrosion inhibitors. For example, benzimidazole derivatives based on hydroxyquinoline, similar in structure to the compound , have been synthesized and shown to exhibit significant anticorrosive activity (Rbaa et al., 2020).

Metal Complex Synthesis and Gas Sensing

The synthesis of metal complexes and coordination polymers using related benzoic acid derivatives has been explored, which indicates potential applications in gas sensing and other technological fields (Rad et al., 2016).

Biological Properties

Studies have been conducted to synthesize and evaluate the biological properties of certain benzoic acid derivatives, revealing potential as diuretics or analgesics (Ukrainets et al., 2017). These findings highlight the compound's relevance in medicinal chemistry and drug development.

Environmental and Microbial Interactions

Research into the metabolism of biphenyl, a compound structurally related to the benzoic acid derivative , by Pseudomonas putida, has provided insights into environmental and microbial interactions of such compounds (Catelani et al., 1973).

Antimicrobial and DNA Cleavage Studies

Some studies have also focused on the synthesis, characterization, and biological activity evaluation of metal complexes with similar benzoic acid derivatives, showcasing their antimicrobial and DNA cleavage capabilities (Karabasannavar et al., 2017).

Eigenschaften

CAS-Nummer |

1421332-97-9 |

|---|---|

Produktname |

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid |

Molekularformel |

C27H24O3 |

Molekulargewicht |

396.49 |

IUPAC-Name |

4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid |

InChI |

InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1 |

InChI-Schlüssel |

VISGSZAEZADMTE-VPUSJEBWSA-N |

SMILES |

C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PH-46A; PH 46A; PH46A |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

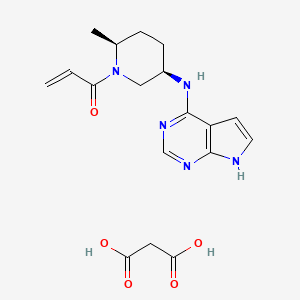

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

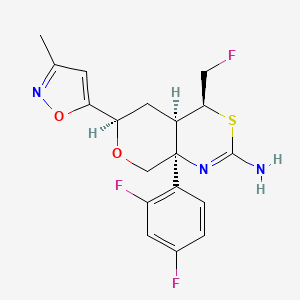

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)

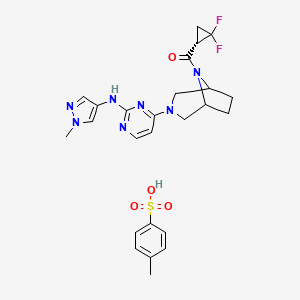

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)

![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)

![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)